Cas no 2227753-81-1 (rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid)

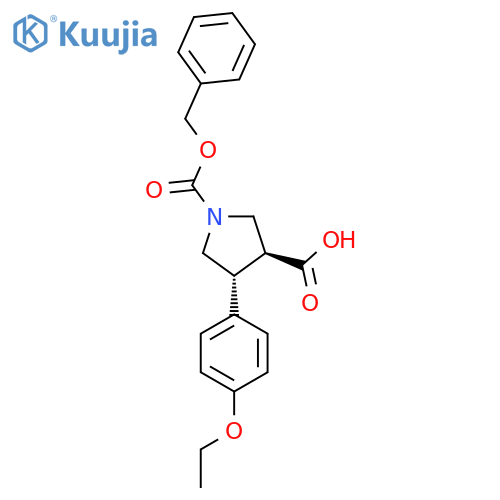

2227753-81-1 structure

商品名:rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid

- 2227753-81-1

- EN300-1454799

- rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid

-

- インチ: 1S/C21H23NO5/c1-2-26-17-10-8-16(9-11-17)18-12-22(13-19(18)20(23)24)21(25)27-14-15-6-4-3-5-7-15/h3-11,18-19H,2,12-14H2,1H3,(H,23,24)/t18-,19+/m0/s1

- InChIKey: LEGREUFXXCKZMQ-RBUKOAKNSA-N

- ほほえんだ: OC([C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1C1C=CC(=CC=1)OCC)=O

計算された属性

- せいみつぶんしりょう: 369.15762283g/mol

- どういたいしつりょう: 369.15762283g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 497

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 76.1Ų

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1454799-2.5g |

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

2227753-81-1 | 2.5g |

$3304.0 | 2023-06-06 | ||

| Enamine | EN300-1454799-1.0g |

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

2227753-81-1 | 1g |

$1686.0 | 2023-06-06 | ||

| Enamine | EN300-1454799-10.0g |

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

2227753-81-1 | 10g |

$7250.0 | 2023-06-06 | ||

| Enamine | EN300-1454799-10000mg |

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

2227753-81-1 | 10000mg |

$7250.0 | 2023-09-29 | ||

| Enamine | EN300-1454799-100mg |

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

2227753-81-1 | 100mg |

$1484.0 | 2023-09-29 | ||

| Enamine | EN300-1454799-2500mg |

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

2227753-81-1 | 2500mg |

$3304.0 | 2023-09-29 | ||

| Enamine | EN300-1454799-0.1g |

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

2227753-81-1 | 0.1g |

$1484.0 | 2023-06-06 | ||

| Enamine | EN300-1454799-1000mg |

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

2227753-81-1 | 1000mg |

$1686.0 | 2023-09-29 | ||

| Enamine | EN300-1454799-50mg |

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

2227753-81-1 | 50mg |

$1417.0 | 2023-09-29 | ||

| Enamine | EN300-1454799-500mg |

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

2227753-81-1 | 500mg |

$1619.0 | 2023-09-29 |

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

2227753-81-1 (rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬